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Compound of Interest

Compound Name: LyP-1

Cat. No.: B12421246 Get Quote

An In-depth Technical Guide to the LyP-1 Peptide: Sequence, Structure, and Applications

Core Characteristics of LyP-1
The LyP-1 peptide is a synthetic, cyclic nonapeptide discovered through phage display

screening on MDA-MB-435 human cancer xenografts.[1] It has garnered significant interest in

the fields of oncology and drug development due to its ability to selectively home to tumor

tissues and atherosclerotic plaques.[1][2] This targeted binding, coupled with its cell penetration

and pro-apoptotic properties, makes LyP-1 a promising vector for the delivery of therapeutic

and diagnostic agents.[1][3]

Sequence and Physicochemical Properties
The primary structure of LyP-1 consists of nine amino acids with the sequence Cys-Gly-Asn-

Lys-Arg-Thr-Arg-Gly-Cys.[2][4] A critical feature of its structure is a disulfide bond formed

between the two cysteine residues at positions 1 and 9, which creates a cyclic conformation

essential for its receptor binding and biological activity.[1][4]
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Property Value Reference

Amino Acid Sequence CGNKRTRGC [1][2][5]

Molecular Formula C36H65N17O12S2 [4][6]

Molecular Weight ~992.14 Da [4][6]

Structure
Cyclic (Disulfide bridge: Cys1-

Cys9)
[1][4]

Theoretical pI 10.12 [6]

Mechanism of Action and Signaling
The unique targeting and internalization capabilities of LyP-1 are governed by a multi-step

process involving sequential receptor binding and proteolytic activation. This mechanism

distinguishes it from many other cell-penetrating peptides.

Receptor Binding and Internalization Pathway
LyP-1's mechanism is initiated by its binding to the p32 protein (also known as gC1qR or

HABP1), which serves as its primary receptor.[2][6] In normal cells, p32 is primarily a

mitochondrial protein; however, in many cancer cells and tumor-associated macrophages, it is

overexpressed and aberrantly located on the cell surface.[1][2] This differential expression

pattern is the basis for LyP-1's tumor-specific homing.[1]

Following the initial binding to p32, the peptide undergoes a critical activation step. The cyclic

LyP-1 is proteolytically cleaved, transforming it into a linear, truncated form (tLyP-1).[1] This

cleavage exposes a C-terminal C-end rule (CendR) motif (R/K)XX(R/K). This newly exposed

motif is then free to bind to its secondary receptor, Neuropilin-1 (NRP1) and/or Neuropilin-2

(NRP2), which are also overexpressed in tumor tissues.[1] The engagement of NRP triggers

receptor-mediated endocytosis, leading to the internalization of the peptide and any conjugated

cargo into the target cell.[1]
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Caption: Signaling pathway of LyP-1 internalization.
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Pro-Apoptotic Activity
Beyond its role as a delivery vector, LyP-1 possesses intrinsic therapeutic properties. Studies

have demonstrated that LyP-1 can induce apoptosis in the cells it targets.[1] This pro-apoptotic

effect has been observed in vitro in breast cancer cells and in vivo within tumors and

atherosclerotic plaques.[1][3] This dual functionality—targeting and therapeutic action—makes

LyP-1 a particularly attractive candidate for cancer therapy.

Quantitative Efficacy Data
The performance of LyP-1 has been quantified in various preclinical models, demonstrating its

potential for targeted imaging and therapy.

In Vitro Cellular Uptake
The efficiency of LyP-1 internalization has been measured in cells isolated from atherosclerotic

plaques. Flow cytometry analysis showed a significant uptake of fluorescently labeled LyP-1
compared to a control peptide.

Peptide Cell Type
% FAM-Positive
Cells (Mean ± SD)

Reference

LyP-1

Cells from

atherosclerotic

plaques

63.9 ± 5.8 [2]

CREKA (control)

Cells from

atherosclerotic

plaques

18.1 ± 4.6 [2]

ARAL (control)

Cells from

atherosclerotic

plaques

7.5 ± 4.1 [2]

In Vivo Tumor Targeting and Imaging
The ability of LyP-1 to home to tumors and associated lymphatics has been validated through

in vivo imaging studies. In a 4T1 breast cancer model, Cy5.5-labeled LyP-1 showed
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progressively increasing accumulation in tumor-draining lymph nodes over time.

Days Post
Inoculation

Fluorescence
Intensity (x10^6
photon/cm²/sec)

Fold Increase vs.
Contralateral LN

Reference

3 0.024 1.02 [4][7]

7 0.038 1.63 [4][7]

14 0.048 2.04 [4][7]

21 0.106 4.52 [4][7]

In Vivo Therapeutic Efficacy
Systemic treatment with LyP-1 has been shown to inhibit tumor progression in xenograft

models. In mice bearing MDA-MB-435 breast cancer xenografts, LyP-1 treatment resulted in a

significant reduction in tumor size and lymphatic vessel density.

Treatment Group Outcome Result Reference

LyP-1 Peptide
Tumor Growth

Inhibition

50% reduction in

mean tumor volume

(P < 0.05)

[3]

LyP-1 Peptide
Anti-

lymphangiogenesis

85% reduction in

lymphatic vessel

count

[3]

Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of the

LyP-1 peptide, intended for researchers and drug development professionals.

Peptide Synthesis
LyP-1 is typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols,

followed by cyclization to form the essential disulfide bridge.
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Methodology:

Chain Assembly: The linear peptide is assembled on a solid support resin (e.g., Rink Amide

resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Cleavage: Once assembly is complete, the peptide is cleaved from the resin, and side-chain

protecting groups are removed using a cleavage cocktail, commonly containing

trifluoroacetic acid (TFA).

Purification: The crude linear peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Cyclization (Oxidation): The purified linear peptide is dissolved in a dilute aqueous buffer

(e.g., ammonium bicarbonate) and stirred in the presence of air or another oxidizing agent to

facilitate the formation of the disulfide bond between Cys1 and Cys9.

Final Purification: The cyclic LyP-1 peptide is purified again by RP-HPLC to isolate the

monomeric cyclic product from dimers or other byproducts.

Verification: The final product is verified by mass spectrometry to confirm the correct

molecular weight.[8]

In Vitro Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds

for the p32 receptor using labeled LyP-1.
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Caption: Workflow for an in vitro receptor binding assay.

Methodology:
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Reagent Preparation: Prepare an assay buffer (e.g., HEPES buffer with BSA and protease

inhibitors). Prepare serial dilutions of the unlabeled test compounds and a fixed

concentration of radiolabeled (e.g., ¹²⁵I) or biotinylated LyP-1.[5][9]

Incubation: In a multi-well plate, combine the cell membrane preparation expressing the p32

receptor, the labeled LyP-1, and either buffer (for total binding), a saturating concentration of

unlabeled LyP-1 (for non-specific binding), or the test compound.[9]

Equilibration: Incubate the plate for a predetermined time (e.g., 2-3 hours) at 4°C or room

temperature to allow the binding to reach equilibrium.[9]

Separation: Rapidly filter the contents of each well through a glass fiber filter plate to

separate bound from free ligand. The receptor and bound ligand are retained on the filter.[10]

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining

unbound ligand.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the concentration of the

unlabeled competitor to determine the IC50 value.

Cellular Uptake Assay
This protocol details how to quantify the internalization of LyP-1 into target cells using flow

cytometry.

Methodology:

Cell Preparation: Plate p32-expressing cells (e.g., MDA-MB-435) in a multi-well plate and

culture until they reach near-confluence.[11]

Labeling: Synthesize or procure a fluorescently labeled LyP-1 peptide (e.g., FITC-LyP-1).[1]

Incubation: Wash the cells with assay buffer (e.g., HBSS-HEPES). Add the FITC-LyP-1 (at a

concentration of ~10 µM) to the cells and incubate for 1-3 hours at 37°C.[12][13] As a

negative control, use a fluorescently labeled scramble peptide.
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Washing: Stop the incubation by washing the cells three times with cold PBS to remove non-

internalized peptide.

Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation

solution.

Flow Cytometry: Analyze the cell suspension using a flow cytometer. Gate on the live cell

population and measure the fluorescence intensity to quantify the percentage of positive

cells and the mean fluorescence intensity, which correspond to peptide uptake.

In Vivo Optical Imaging
This protocol outlines the procedure for visualizing the accumulation of LyP-1 in tumors in a

live animal model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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